2-methyl-4-(prop-2-yn-1-yloxy)aniline
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Overview
Description
2-methyl-4-(prop-2-yn-1-yloxy)aniline is an organic compound characterized by the presence of a methyl group, a prop-2-yn-1-yloxy group, and an aniline moiety. This compound is often utilized in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(prop-2-yn-1-yloxy)aniline typically involves the reaction of 2-methyl-4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-methyl-4-(prop-2-yn-1-yloxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets through various pathways. For instance, it can act as a photosensitizer in visible-light-induced oxidative reactions, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-ynyloxy)aniline: Similar structure but lacks the methyl group at the 2-position.
N-methyl-4-(prop-2-yn-1-yloxy)aniline: Similar structure but with a methyl group on the nitrogen atom
Uniqueness
2-methyl-4-(prop-2-yn-1-yloxy)aniline is unique due to the presence of both a methyl group and a prop-2-yn-1-yloxy group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1250888-50-6 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-methyl-4-prop-2-ynoxyaniline |
InChI |
InChI=1S/C10H11NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6,11H2,2H3 |
InChI Key |
KUGWSNKIYNLNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#C)N |
Purity |
95 |
Origin of Product |
United States |
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